Bisphenol A bis(2-hydroxypropyl) ether
Overview
Description
Bisphenol A bis(2-hydroxypropyl) ether is a chemical compound with the molecular formula C21H28O4. It is a derivative of Bisphenol A, where two hydroxypropyl groups are attached to the phenolic hydroxyl groups of Bisphenol A. This compound is known for its applications in polymer synthesis, material science, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A bis(2-hydroxypropyl) ether typically involves the reaction of Bisphenol A with propylene oxide. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, under controlled temperature conditions. The process involves the formation of an intermediate, which then reacts with additional propylene oxide to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bisphenol A bis(2-hydroxypropyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Bisphenol A bis(2-hydroxypropyl) ether is widely used in scientific research due to its versatile nature. Some of its applications include:
Polymer Synthesis: It acts as a reactive polymerization initiator, chain extender, or crosslinker in the synthesis of various polymers such as epoxy resins, polyurethanes, and polyacrylates.
Material Science: The compound is used in the development of materials with specific properties, such as improved thermal stability and flame retardancy.
Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industrial Applications: The compound finds use in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bisphenol A bis(2-hydroxypropyl) ether involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing their reactivity and stability. In polymerization reactions, it acts as a chain extender or crosslinker, enhancing the mechanical and thermal properties of the resulting polymers .
Comparison with Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac glycidyl ether (NOGE)
Comparison:
- Bisphenol A bis(2-hydroxypropyl) ether has unique properties due to the presence of hydroxypropyl groups, which enhance its solubility and reactivity compared to other bisphenol derivatives.
- Bisphenol A diglycidyl ether (BADGE) is primarily used in the production of epoxy resins and has different reactivity due to the presence of glycidyl groups.
- Bisphenol F diglycidyl ether (BFDGE) and Novolac glycidyl ether (NOGE) are also used in epoxy resin production but differ in their molecular structure and resulting polymer properties .
Properties
IUPAC Name |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUNYUUEFHIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051592 | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |
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Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [MSDSonline] | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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CAS No. |
116-37-0, 37353-75-6 | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-37-0 | |
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Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | Dianol 33 | |
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Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
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Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.762 | |
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Record name | 4,4'-Isopropylidenediphenol, propoxylated | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.600 | |
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Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |
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Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5583 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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